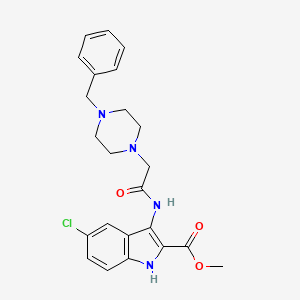
XIAP antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XIAP antagonist 1 is a compound designed to inhibit the activity of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in regulating cell death by inhibiting caspases, the enzymes responsible for apoptosis. By antagonizing XIAP, this compound promotes apoptosis, making it a potential therapeutic agent for treating cancers and other diseases characterized by excessive cell survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of XIAP antagonist 1 involves the design and creation of phosphoroorganic small molecules that mimic the endogenous secondary mitochondrial activator of caspases (Smac) protein. These molecules are designed to block the interaction between XIAP and caspases . The synthetic route typically includes the preparation of peptidyl derivatives of phosphine oxides and α-aminoalkylphosphonic acid esters. The reaction conditions involve the use of various reagents and solvents, such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .
Industrial Production Methods
For industrial production, the preparation method for in vivo formula involves dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and distilled water to achieve the desired concentration .
Analyse Des Réactions Chimiques
Types of Reactions
XIAP antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
XIAP antagonist 1 has a wide range of scientific research applications, including:
Cancer Therapy: By promoting apoptosis, this compound is being investigated as a potential therapeutic agent for treating various cancers, including neuroblastoma and other malignancies
Cell Death Regulation: The compound is used to study the mechanisms of cell death and survival, particularly in the context of apoptosis and necroptosis.
Inflammatory Signaling: This compound is involved in regulating inflammatory signaling pathways, making it a valuable tool for studying inflammation-related diseases.
Drug Development: The compound is used in the development of new drugs targeting XIAP and other IAPs, with the aim of improving cancer treatment outcomes.
Mécanisme D'action
XIAP antagonist 1 exerts its effects by binding to the baculovirus inhibitor of apoptosis protein repeat (BIR) domains of XIAP, thereby preventing XIAP from inhibiting caspases. This leads to the activation of caspases and the induction of apoptosis . The compound also promotes the degradation of XIAP through the ubiquitin-proteasome pathway, further enhancing its pro-apoptotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Smac Mimetics: These compounds mimic the activity of the endogenous Smac protein and target XIAP and other IAPs.
ARTS Mimetics: These compounds mimic the activity of the apoptosis-related protein in the TGFβ signaling pathway (ARTS) and specifically target XIAP.
Diketopiperazine-based Compounds: These compounds are designed to inhibit XIAP by targeting specific regions of the protein.
Uniqueness of XIAP Antagonist 1
This compound is unique in its ability to specifically target the BIR domains of XIAP and promote its degradation through the ubiquitin-proteasome pathway. This dual mechanism of action makes it a potent and effective pro-apoptotic agent .
Propriétés
Formule moléculaire |
C23H25ClN4O3 |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
methyl 3-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H25ClN4O3/c1-31-23(30)22-21(18-13-17(24)7-8-19(18)25-22)26-20(29)15-28-11-9-27(10-12-28)14-16-5-3-2-4-6-16/h2-8,13,25H,9-12,14-15H2,1H3,(H,26,29) |
Clé InChI |
FYKQLIUBDQREND-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)
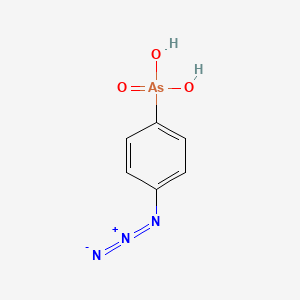


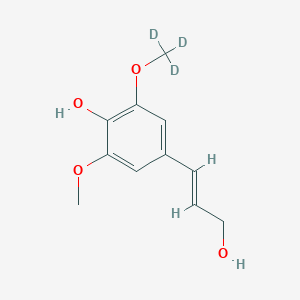
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
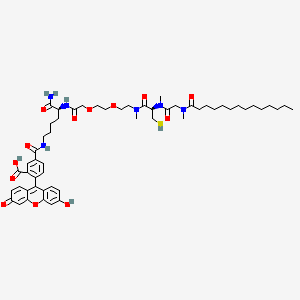
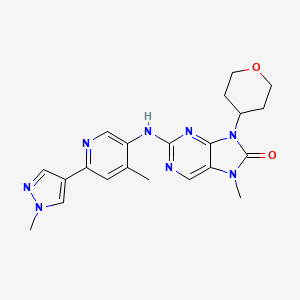
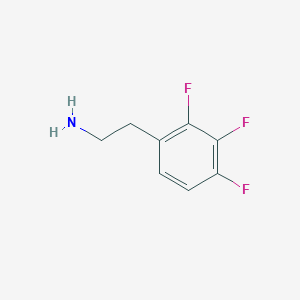
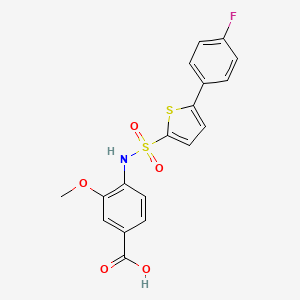
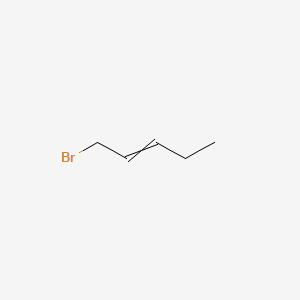
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
